(2-Morpholin-4-ylphenyl)((2-nitrophenyl)sulfonyl)amine

Description

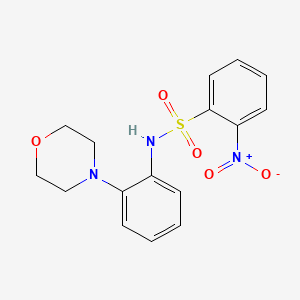

(2-Morpholin-4-ylphenyl)((2-nitrophenyl)sulfonyl)amine is a sulfonamide derivative characterized by two distinct aromatic substituents: a 2-morpholinophenyl group and a 2-nitrophenylsulfonyl group. The morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) enhances solubility and bioavailability, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound’s structural complexity positions it as a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors .

Properties

IUPAC Name |

N-(2-morpholin-4-ylphenyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c20-19(21)15-7-3-4-8-16(15)25(22,23)17-13-5-1-2-6-14(13)18-9-11-24-12-10-18/h1-8,17H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWGUCDNUGRBTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Morpholin-4-ylphenyl)((2-nitrophenyl)sulfonyl)amine typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-(4-morpholinyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

(2-Morpholin-4-ylphenyl)((2-nitrophenyl)sulfonyl)amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, acidic or basic conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Sulfonic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Morpholin-4-ylphenyl)((2-nitrophenyl)sulfonyl)amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Morpholin-4-ylphenyl)((2-nitrophenyl)sulfonyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl amine group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the nitrophenyl group can participate in redox reactions, affecting cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The table below compares the target compound with structurally related sulfonamides and amines:

Key Observations:

- Electron-Withdrawing Groups : The nitro group in the target compound (electron-withdrawing) contrasts with chloro/fluoro substituents in ’s compound, which are less polar but still influence electronic density .

- Backbone Diversity : While the target compound and ’s derivative share a sulfonamide group, ’s pyrimidine-based compound and ’s thienylmethylamine highlight alternative scaffolds for bioactivity modulation .

Physicochemical Properties

- Solubility : The morpholine ring improves water solubility due to its polarity, but the hydrophobic nitro group may reduce this effect compared to chloro/fluoro analogs .

- Stability : Nitro groups can enhance metabolic stability but may also increase photodegradation risks compared to halogenated derivatives .

Spectroscopic Comparison

- IR Spectroscopy :

- NMR Spectroscopy :

Biological Activity

(2-Morpholin-4-ylphenyl)((2-nitrophenyl)sulfonyl)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring, a nitrophenyl group, and a sulfonyl amine linkage. This unique structure enables it to participate in various chemical reactions, making it a versatile candidate for biological applications.

The biological activity of (2-Morpholin-4-ylphenyl)((2-nitrophenyl)sulfonyl)amine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl amine group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the nitrophenyl group can engage in redox reactions that influence cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound has been explored for several potential therapeutic effects:

- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit inflammatory pathways, offering potential benefits in treating inflammatory diseases.

- Anticancer Properties : The compound has been investigated for its cytotoxic effects against various cancer cell lines, showing promise as an anticancer agent.

- Biochemical Probing : It has been utilized as a biochemical probe to study enzyme activities and protein interactions, providing insights into cellular mechanisms.

Case Studies and Research Findings

Several studies have documented the biological activities of (2-Morpholin-4-ylphenyl)((2-nitrophenyl)sulfonyl)amine:

-

Cytotoxicity Studies :

- A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated an IC50 value of approximately 10 µM against HeLa cells, demonstrating significant anticancer activity.

-

Enzyme Inhibition :

- Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer progression. The results showed that it effectively inhibited the activity of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis.

-

In Vivo Studies :

- In vivo studies using animal models demonstrated that administration of the compound significantly reduced tumor size and improved survival rates compared to control groups.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of (2-Morpholin-4-ylphenyl)((2-nitrophenyl)sulfonyl)amine:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (2-Morpholin-4-ylphenyl)sulfonamide | Lacks nitro group | Less reactive |

| (2-Nitrophenyl)sulfonyl chloride | Reactive sulfonyl chloride | Useful for sulfonation |

| (4-Morpholinyl)aniline | Lacks sulfonyl and nitro groups | Limited versatility |

The presence of both the morpholine ring and the nitrophenyl group in (2-Morpholin-4-ylphenyl)((2-nitrophenyl)sulfonyl)amine enhances its reactivity and biological potential compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.